Defensin-A -

Defensin-A

Catalog Number: EVT-246117
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Defensins are primarily produced by leukocytes and epithelial cells. In humans, defensin peptides are categorized into alpha-defensins and beta-defensins, with Defensin-A typically referring to the insect defensins or specific alpha-defensins found in mammals. For instance, human alpha-defensins are synthesized in neutrophils and Paneth cells of the intestine, while insect defensins are produced in response to microbial infection.

Classification

Defensins can be classified based on their structure and origin:

  • Alpha-defensins: Found in mammals, characterized by six cysteine residues forming three disulfide bonds.
  • Beta-defensins: Present in various species, including humans and plants, with a different disulfide bond pattern.
  • Theta-defensins: Unique to certain primates and characterized by a cyclic structure.
Synthesis Analysis

Methods

Defensin-A is synthesized through a multi-step process beginning with a precursor form known as pre-defensin. This precursor undergoes cleavage to produce the mature peptide. The synthesis methods vary across species but commonly involve solid-phase peptide synthesis (SPPS) for recombinant forms.

Technical Details

In SPPS, the peptide is assembled on a solid support using protected amino acids. After synthesis, the peptide chain is cleaved from the support and subjected to oxidative refolding to form the correct disulfide bond configuration. For instance, human alpha-defensins have been synthesized using optimized Boc chemistry protocols that facilitate efficient assembly and folding .

Molecular Structure Analysis

Structure

Defensin-A exhibits a characteristic three-dimensional structure stabilized by disulfide bonds. The arrangement of these bonds contributes to its antimicrobial activity by allowing the peptide to adopt a conformation that interacts effectively with microbial membranes.

Data

The structural analysis of defensin A reveals that it typically consists of 29 to 39 amino acids, with a core framework formed by cysteine residues. For example, insect defensin A has been shown to possess a refined three-dimensional structure derived from nuclear magnetic resonance data .

Chemical Reactions Analysis

Reactions

Defensin-A engages in various chemical interactions that contribute to its antimicrobial function. These include binding to microbial membranes, disrupting membrane integrity, and inhibiting cell wall synthesis through interactions with lipid II—a key component in bacterial cell wall formation.

Technical Details

The mechanism involves membrane penetration where defensin dimers or multimers enhance binding affinity to multiple targets on microbial surfaces. The formation of disulfide bonds during synthesis is crucial for maintaining structural integrity necessary for these interactions .

Mechanism of Action

Process

The primary mechanism of action for Defensin-A involves direct interaction with microbial membranes. Upon contact, defensins insert themselves into the lipid bilayer, leading to pore formation that disrupts membrane integrity.

Data

Studies indicate that defensin dimers exhibit increased antibacterial activity compared to monomers due to enhanced binding capabilities and membrane disruption efficiency . The ability of defensins to target lipid II also provides an additional pathway for inhibiting bacterial growth.

Physical and Chemical Properties Analysis

Physical Properties

Defensin-A is typically characterized as a small cationic peptide with high solubility in aqueous environments. It possesses a net positive charge at physiological pH due to its basic amino acid residues.

Chemical Properties

Defensin-A's stability is influenced by its disulfide bond configuration which protects it from proteolytic degradation. The antimicrobial activity is pH-dependent, with optimal activity observed at physiological pH levels.

Relevant Data or Analyses

The molecular weight of Defensin-A varies between 3 kDa and 4 kDa depending on its specific form. Its amphipathic nature allows it to interact with both hydrophilic and hydrophobic environments effectively .

Applications

Scientific Uses

Defensin-A has significant potential applications in medicine and biotechnology:

  • Antimicrobial agents: Due to its broad-spectrum activity against bacteria, fungi, and viruses.
  • Immunomodulators: Its ability to modulate immune responses makes it a candidate for therapeutic interventions in inflammatory diseases.
  • Biotechnology: Recombinant forms of defensin A can be utilized in developing novel antimicrobial coatings or additives for food preservation.

Research continues into optimizing defensin peptides for clinical applications, highlighting their importance in combating antibiotic resistance and enhancing host defense mechanisms .

Phylogenetic Classification & Evolutionary Trajectories of Defensin-A

Genomic Clustering and Chromosomal Localization Patterns

Defensin-A (α-defensin) genes exhibit complex genomic organization characterized by dense clustering in specific chromosomal regions. In humans, the primary Defensin-A gene cluster resides on chromosome 8p23.1, spanning approximately 2.4 Mb and containing both α- and β-defensin genes [2] [9]. This locus includes 53 likely active Defensin-A genes and 22 pseudogenes in the mouse reference genome (C57BL/6J strain), demonstrating remarkable gene duplication events [9]. The cluster is flanked by conserved housekeeping genes: Xkr5 (centromeric) and Ccdc70, Atp7b, and Alg11 (telomeric), suggesting evolutionary stabilization of this genomic neighborhood [9].

In murine species, Paneth cell-specific Defensin-A genes (Defcr5 homologs) show significant structural polymorphism within chromosome 8 A2, with multiple loci differing by only single amino acid substitutions in signal or pro-peptide regions (e.g., OTTMUSG00000019785 vs. OTTMUSG00000018259) [9]. This micro-heterogeneity indicates recent gene duplication events. Comparative analysis reveals that primates and rodents share conserved synteny of Defensin-A clusters despite 60-80 million years of evolutionary divergence, underscoring the functional importance of genomic architecture in defensin regulation [1] [5].

Table: Genomic Organization of Defensin-A Clusters

SpeciesChromosomal LocationGene Count (Active/Pseudogene)Key Flanking Genes
Human (H. sapiens)8p23.110+/22+Xkr5, Ccdc70
Mouse (M. musculus)8 A253/22Xkr5, Atp7b
Rat (R. norvegicus)16q12.528/15Xkr5, Alg11

Evolutionary Divergence from β- and θ-Defensin Subfamilies

Defensin-A arose through evolutionary divergence from a common β-defensin ancestor approximately 100 million years ago, prior to the separation of placental mammals [3] [7]. Structural evidence demonstrates that α-defensins acquired a unique triple-stranded β-sheet fold stabilized by three conserved disulfide bonds (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5) [7] [5]. This contrasts with β-defensins, which exhibit disulfide connectivity of Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6, and possess an additional N-terminal α-helix [3] [10].

Theta-defensins represent an evolutionarily distinct lineage derived from truncated α-defensin genes through a unique post-translational ligation mechanism [4]. While Old World monkeys produce functional cyclic theta-defensins (e.g., rhesus macaque RTD-1), humans possess only theta-defensin pseudogenes due to a premature stop codon in the signal sequence (DEFT1P) [4] [7]. This pseudogenization event occurred after the human-chimpanzee divergence, eliminating theta-defensin production in hominids. The divergent evolutionary trajectories are further evidenced by:

  • Exon structure differences: Defensin-A typically retains a two-exon structure (signal peptide + mature peptide), while β-defensins often have 2-4 exons [9]
  • Expression divergence: Defensin-A specializes in myeloid/intestinal cells vs. β-defensins' broader epithelial expression [3] [10]
  • Functional shifts: θ-defensins evolved macrocyclization for enhanced salt stability [4]

Comparative Phylogenomics Across Mammalian Species

Phylogenomic analyses reveal that Defensin-A genes have undergone lineage-specific expansion through birth-and-death evolution across mammalian taxa. Primates exhibit three distinct phylogenetic classes:

  • Class I: Expressed in neutrophils (e.g., human DEFA1-4)
  • Class II: Paneth cell-specific (e.g., human DEFA5-6)
  • Class III: Predominantly in New World monkeys [1]

The presence of all three classes in marmosets indicates their divergence preceded the New World/Old World monkey split (~40 MYA) [1]. Genomic comparisons show striking species-specific adaptations:

  • Murine expansion: Mice possess >50 Defensin-A genes versus humans' 10 functional genes, attributed to accelerated duplication in rodents [9]
  • Conserved motifs: Despite high sequence divergence, specific residues (e.g., Gly10, Asp11) remain conserved across mammalian Defensin-A peptides for structural stability [1]
  • Selection signatures: Strong positive selection (dN/dS >1) acts on antimicrobial surface domains, while negative selection preserves disulfide bonds [1] [5]

Table: Evolutionary Conservation of Defensin-A Features

FeatureConservation PatternFunctional Significance
Cysteine residues100% across mammalsDisulfide bond formation
Glycine at position 10>90% in primatesβ-sheet stabilization
Arginine-rich C-terminusLineage-specificMembrane disruption
Pro-segment cleavage siteVariableActivation control

Pseudogenization Events and Loss-of-Function Mutations

Pseudogenization represents a significant evolutionary pathway in Defensin-A genomics. Approximately 29% of human Defensin-A loci are nonfunctional pseudogenes, a proportion mirrored in murine genomes [9]. Key pseudogenization mechanisms include:

  • Premature stop codons: As observed in human θ-defensin (DEFT1P) due to an amber mutation [4] [7]
  • Splice site mutations: Documented in mouse Defcr-rs pseudogenes [9]
  • Promoter deletions: Eliminating expression of specific paralogs [1]

Notably, humans show reduced Defensin-A copy number compared to non-human primates, with particular depletion in ileal Paneth cell defensins. This reduction correlates with increased susceptibility to Crohn's disease, suggesting a pathogen-defense trade-off [9] [10]. In murine models, strain-specific variations occur:

  • C57BL/6J mice lack functional Defcr2 due to a frameshift mutation
  • 129 strains show intact Defcr5 expression [9]

Pseudogenization events often follow redundant gene duplication, where relaxed selection permits degenerative mutations. However, some pseudogenes retain regulatory functions, as evidenced by continued transcription of human θ-defensin pseudogenes in bone marrow and testis [4]. This suggests potential non-antimicrobial roles in gene regulation.

Table: Clinically Relevant Defensin-A Pseudogenization Events

SpeciesPseudogeneMutation TypeFunctional Consequence
HumanDEFT1P (θ-defensin)Premature stop codonLoss of cyclic defensin production
Mouse (C57BL/6J)Defcr2Frameshift mutationAbsent cryptdin-2 expression
HumanDEFA7PPromoter deletionNo expression in neutrophils
RatDefa-ps1Splice site mutationTruncated protein

Properties

Product Name

Defensin-A

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